molecular formula C20H21ClN4O3S B2991926 1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396848-74-0

1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2991926
CAS No.: 1396848-74-0
M. Wt: 432.92
InChI Key: BPWMIYFJEPNZKC-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a thiophen-3-yl group and a cyclohexyl moiety. The phenyl ring at the urea’s N-terminus is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. Such structural motifs are common in medicinal chemistry, where the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-27-16-6-5-14(11-15(16)21)22-19(26)24-20(8-3-2-4-9-20)18-23-17(25-28-18)13-7-10-29-12-13/h5-7,10-12H,2-4,8-9H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWMIYFJEPNZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O3SC_{20}H_{21}ClN_{4}O_{3}S with a molecular weight of approximately 432.92 g/mol. The structure features a urea moiety linked to a cyclohexyl group and a substituted phenyl ring with chloro and methoxy groups, as well as a thiophene ring connected through a 1,2,4-oxadiazole unit .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the thiophene and oxadiazole moieties. Various methods have been reported for synthesizing oxadiazole derivatives, which often yield high purity products suitable for biological evaluation .

Biological Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities. The following sections detail specific activities observed in studies involving this compound.

Anticancer Activity

Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
1HCT-1166.2
2T47D27.3
3MCF-743.4

These results suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives of the oxadiazole class have demonstrated antibacterial and antifungal activities against various pathogens. The broadest spectrum of activity was noted in derivatives containing thiophene rings .

The biological mechanisms underlying the activity of compounds like This compound may involve:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylases.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

In a notable study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further development .

Another study focused on the antibacterial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly influenced their efficacy against specific bacterial strains .

Scientific Research Applications

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities.

Anticancer Activity: Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
1HCT-1166.2
2T47D27.3
3MCF-743.4

These results suggest that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Antimicrobial Activity: The compound's potential as an antimicrobial agent has also been explored. Derivatives of the oxadiazole class have demonstrated antibacterial and antifungal activities against various pathogens, with the broadest spectrum of activity noted in derivatives containing thiophene rings.

The biological mechanisms underlying the activity of compounds like 1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea may involve:

  • Inhibition of Enzymatic Activity: Compounds in this class have shown inhibitory potency against enzymes such as carbonic anhydrase and histone deacetylases.
  • Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

Case Studies

  • In one study, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating its potential as a lead compound for further development.
  • Another study focused on the antibacterial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly influenced their efficacy against specific bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related urea derivatives and their distinguishing features:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Data / Applications References
Target Compound 3-Chloro-4-methoxyphenyl, thiophen-3-yl-oxadiazole, cyclohexyl 444.90* Discontinued research compound; potential heterocyclic stability focus
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)... Chloro-fluorophenyl, thiazol, piperazine, hydrazinyl 762.2 (ESI-MS) Synthesized with 73.3% yield; characterized by 1H-NMR and elemental analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-... Trifluoromethylphenyl, triazolone, ethyurea 484.85 ChemSpider ID: 34921222; halogen and trifluoromethyl groups enhance lipophilicity
3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea Trifluoromethylphenyl, pyridin-4-yl-oxadiazole 431.41 Cataloged by A2BChem (CAS: 1396795-05-3); potential kinase inhibitor scaffold
N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide Pyrazinyl-oxadiazole, thiophen-3-yl, acetamide 369.44 Molecular formula: C18H19N5O2S; supplier data available (A2BChem)
1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexanamine hydrochloride Thiophen-3-yl-oxadiazole, cyclohexylamine hydrochloride 285.79 Precursor for urea synthesis; suppliers listed (MolPort, AKOS)

Notes:

  • Structural Trends:
    • Heterocyclic Cores: The target compound’s 1,2,4-oxadiazole is replaced by thiazol (in ), triazolone (in ), or pyrazinyl-oxadiazole (in ), altering electronic properties and binding interactions.
    • Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3) improve membrane permeability, while methoxy groups enhance solubility. The thiophen-3-yl group in the target may confer π-π stacking advantages over phenyl analogs .
    • Cyclohexyl Moieties: The cyclohexyl group in the target and related compounds (e.g., ) likely contributes to conformational rigidity and steric bulk, impacting target selectivity.
  • Synthetic Yields and Characterization:

    • The target compound lacks reported synthesis details, whereas analogs like achieved 73.3% yield with clear NMR and mass spectrometry validation .
    • Elemental analysis discrepancies (e.g., 0.06% difference in carbon content for ) highlight rigorous quality control in published syntheses.
  • Biological Relevance:

    • While direct activity data for the target is absent, urea derivatives with oxadiazole rings (e.g., ) are frequently explored as kinase inhibitors or antiviral agents. For example, compound 130 in (a fluorophenyl-oxadiazole urea) was studied for SARS-CoV-2 inhibition, suggesting a plausible therapeutic niche for the target compound.

Research Implications and Gaps

  • Structural Optimization: Replacement of the thiophen-3-yl group with pyridinyl (as in ) could enhance water solubility without sacrificing aromatic interactions.
  • Activity Screening: Prioritize assays against kinases (e.g., EGFR, VEGFR) or viral proteases, leveraging the oxadiazole’s hydrogen-bonding capacity.

References Evidence IDs correspond to the numbered sources provided.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chloro-4-methoxyphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea?

  • Methodological Answer : The synthesis typically involves coupling a substituted isocyanate with a cyclohexylamine derivative. A common approach includes:
  • Reacting 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carbonyl chloride with a cyclohexylamine precursor to form the oxadiazole-cyclohexyl intermediate.
  • Subsequent reaction with 3-chloro-4-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
  • Purification via column chromatography or recrystallization.

Q. Key Reaction Conditions :

ParameterValue
SolventDichloromethane/Toluene
TemperatureReflux (80–110°C)
Catalyst/BaseTriethylamine
Reaction Time6–12 hours

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for thiophene and chlorophenyl groups), methoxy singlet (~δ 3.8 ppm), and cyclohexyl multiplet signals (δ 1.0–2.5 ppm). Carbonyl (C=O) peaks appear at ~160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole ring vibrations (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should align with the molecular weight (e.g., ~450–460 g/mol depending on substituents) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered atoms, twinning) be resolved during X-ray diffraction analysis?

  • Methodological Answer :
  • Use SHELXL for refinement, leveraging constraints/restraints for disordered cyclohexyl or thiophene groups .
  • For twinned crystals, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Validate with R-factor convergence (target < 0.05) and check residual electron density maps for unmodeled features.

Q. Example Refinement Metrics :

ParameterAcceptable Range
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.10
CCDC DepositionRequired for reproducibility

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :
  • Analog Synthesis : Replace the thiophene moiety with phenyl or furan groups to assess electronic effects on binding affinity .
  • Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to map interactions between the urea carbonyl and target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Analysis : Correlate substituent parameters (e.g., Hammett σ for chloro/methoxy groups) with bioactivity data .

Q. Example SAR Table :

Substituent ModificationObserved Bioactivity Change
Thiophene → Phenyl↓ IC50 by 30%
Methoxy → EthoxyNo significant change
Chloro → Fluoro↑ Solubility, ↓ Toxicity

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar urea derivatives?

  • Methodological Answer :
  • Variable Factors :

Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions .

Base Selection : Stronger bases (e.g., DBU) can accelerate reactions but risk decomposition .

  • Mitigation :
  • Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
  • Compare purity assays (HPLC vs. NMR integration) to rule out impurities affecting yield calculations .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

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